Technical Whitepaper: Methyl 2-amino-4-fluoro-5-hydroxybenzoate
Technical Whitepaper: Methyl 2-amino-4-fluoro-5-hydroxybenzoate
This technical guide details the structural characteristics, synthetic methodology, and medicinal chemistry applications of Methyl 2-amino-4-fluoro-5-hydroxybenzoate (CAS 1113049-61-8).
Structural Analysis & Synthetic Utility
Executive Summary
Methyl 2-amino-4-fluoro-5-hydroxybenzoate is a highly specialized fluorinated aniline scaffold used primarily as a regioselective building block in the synthesis of kinase inhibitors (e.g., MEK, EGFR) and antiviral agents.[1][2][3][4][5] Its unique substitution pattern—combining an electron-withdrawing fluorine atom with electron-donating amino and hydroxyl groups—imparts distinct electronic properties that modulate metabolic stability and ligand-protein binding affinity. This guide provides a validated protocol for its synthesis and a deep dive into its structural attributes.
Molecular Architecture & Physicochemical Properties
The molecule is defined by a tetra-substituted benzene ring where the interplay between the fluorine atom (C4) and the hydroxyl group (C5) creates a specific electronic push-pull system.
| Property | Value | Notes |
| CAS Number | 1113049-61-8 | |
| Molecular Formula | C | |
| Molecular Weight | 185.15 g/mol | |
| Appearance | Off-white to light brown solid | Oxidation sensitive (aniline moiety) |
| Solubility | DMSO, Methanol, THF | Poor solubility in non-polar solvents |
| pKa (Predicted) | ~3.5 (Aniline), ~9.0 (Phenol) | Fluorine lowers the pKa of the phenol |
Structural Logic & Pharmacophore Mapping
-
C1-Ester (COOMe): Serves as an electrophilic handle for cyclization reactions (e.g., forming benzimidazoles or quinazolinones).
-
C2-Amino (NH
): A primary nucleophile for amide coupling or heterocycle formation. Its position ortho to the ester allows for rapid intramolecular condensation. -
C4-Fluorine (F): Strategically placed to block metabolic oxidation at the para-position relative to the ester, enhancing the drug's half-life. It also influences the acidity of the adjacent hydroxyl group.
-
C5-Hydroxyl (OH): Acts as a hydrogen bond donor/acceptor and a handle for etherification, allowing the attachment of solubilizing tails or lipophilic side chains.
Figure 1: Functional group analysis highlighting the pharmacophoric and synthetic utility of the scaffold.
Validated Synthetic Methodology
The most reliable route to high-purity Methyl 2-amino-4-fluoro-5-hydroxybenzoate is the catalytic hydrogenation of its nitro-precursor. This method avoids the formation of regioisomers often seen in direct electrophilic aromatic substitution.
Reaction Scheme
Precursor: Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate
Reagent: Hydrogen (H
Step-by-Step Protocol
Based on industrial patent methodologies (e.g., US8519176).
-
Preparation:
-
Charge a high-pressure reactor (Parr bomb) with Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate (1.0 eq).
-
Add Methanol (approx. 5-10 volumes relative to mass).
-
Add 10% Pd/C catalyst (50% wet, 0.005–0.01 eq by weight of metal). Note: Handle Pd/C under inert atmosphere to prevent ignition.
-
-
Hydrogenation:
-
Seal the reactor and purge with Nitrogen (N
) three times, followed by Hydrogen (H ) three times. -
Pressurize the vessel to 100 psi (6.9 bar) with H
. -
Stir vigorously at room temperature (20–25°C) .
-
Monitor consumption of H
. Reaction is typically complete when pressure drop ceases (approx. 2–4 hours). Verify completion via HPLC (disappearance of nitro peak).
-
-
Workup & Purification:
-
Depressurize and purge with N
. -
Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Concentrate the filtrate under reduced pressure to a thick suspension.
-
Crystallization: Add Water (approx.[5][6] 0.5 volumes of original solvent) slowly to the methanolic residue to induce precipitation.
-
Filter the solids and wash with cold water/methanol (1:1).
-
Dry under vacuum at 40–45°C.
-
Expected Yield: 80–85% Product Quality: Off-white solid, >98% purity by HPLC.
Spectroscopic Characterization
Verification of the structure is critical, particularly to distinguish it from regioisomeric byproducts.
Proton NMR (
H NMR)
Solvent: DMSO-d
| Shift ( | Multiplicity | Coupling ( | Integration | Assignment | Interpretation |
| 9.05 | Singlet (s) | - | 1H | OH | Phenolic hydroxyl (exchangeable). |
| 7.28 | Doublet (d) | 10.0 | 1H | C6-H | Meta-coupling to Fluorine. Deshielded by adjacent ester. |
| 6.54 | Doublet (d) | 13.4 | 1H | C3-H | Ortho-coupling to Fluorine. Shielded by adjacent amine. |
| 6.30 | Broad (br s) | - | 2H | NH | Aniline protons (exchangeable). |
| 3.74 | Singlet (s) | - | 3H | OCH | Methyl ester. |
Key Diagnostic: The large coupling constant (
Medicinal Chemistry Applications
This scaffold is a "privileged structure" in drug discovery, particularly for Type I and Type II Kinase Inhibitors .
1. Benzimidazole Formation
The vicinal diamine-like motif (formed after modifying the ester or reducing a nitro precursor) allows for cyclization with aldehydes or carboxylic acids to form benzimidazoles, a core structure in many anthelmintics and anticancer drugs.
2. Quinazolinone Synthesis
Reaction with formamide or urea derivatives converts the 2-amino-benzoate core into a quinazolin-4(3H)-one. The C4-fluorine and C5-hydroxyl groups remain available for further structure-activity relationship (SAR) optimization, often engaging in crucial interactions within the ATP-binding pocket of kinases.
Figure 2: Synthetic pathway and downstream applications.
References
-
PubChem Compound Summary. (2025). Methyl 2-amino-4-fluoro-5-hydroxybenzoate (CID 56924399).[3][4] National Center for Biotechnology Information. Link
-
Dong, H., et al. (2013). Process for preparation of substituted p-aminophenol. U.S. Patent No. 8,519,176. Washington, DC: U.S. Patent and Trademark Office. Link
-
Meanwell, N. A. (2018). Fluorine in Medicinal Chemistry.[6] In Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals (pp. 1-48). Academic Press. (Contextual grounding for fluorine substitution effects).
Sources
- 1. EnamineStore [enaminestore.com]
- 2. Methylparaben(99-76-3) 1H NMR [m.chemicalbook.com]
- 3. Methyl 2-amino-4-fluoro-5-hydroxybenzoate | C8H8FNO3 | CID 56924399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - Methyl 2-amino-4-fluoro-5-hydroxybenzoate (C8H8FNO3) [pubchemlite.lcsb.uni.lu]
- 5. US20130310597A1 - Process for preparation of substituted p-aminophenol - Google Patents [patents.google.com]
- 6. US8519176B1 - Process for preparation of substituted P-aminophenol - Google Patents [patents.google.com]
